(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)(2-methylbenzo[d]thiazol-6-yl)methanone
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Description
(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)(2-methylbenzo[d]thiazol-6-yl)methanone is a useful research compound. Its molecular formula is C26H31N3O2S and its molecular weight is 449.61. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring , which is a common feature in many biologically active compounds. Pyrrolidine derivatives have been found to interact with a variety of targets, including receptors and enzymes .
Mode of Action
The exact mode of action would depend on the specific target of the compound. For example, if the compound acts as a ligand for a receptor, it might bind to the receptor and modulate its activity .
Biochemical Pathways
The compound could potentially affect various biochemical pathways, depending on its target. For instance, if it targets an enzyme involved in a specific metabolic pathway, it could influence the production of certain metabolites .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors, including its chemical structure and the route of administration. Pyrrolidine derivatives are known to have good pharmacokinetic properties .
Result of Action
The molecular and cellular effects of the compound would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cell signaling to alterations in gene expression .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
(2-methyl-1,3-benzothiazol-6-yl)-[4-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O2S/c1-19-27-24-10-9-21(16-25(24)32-19)26(30)28-14-11-22(12-15-28)29-13-5-8-23(29)18-31-17-20-6-3-2-4-7-20/h2-4,6-7,9-10,16,22-23H,5,8,11-15,17-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDUYDPFIAKQKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)C(=O)N3CCC(CC3)N4CCCC4COCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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